molecular formula C6H3BrN2OS B2867889 2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 1289047-21-7

2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B2867889
CAS No.: 1289047-21-7
M. Wt: 231.07
InChI Key: SAPWTJURFVYMAM-UHFFFAOYSA-N
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Description

2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a high-value heterocyclic building block designed for medicinal chemistry and drug discovery research. This compound features a reactive aldehyde group and a bromine substituent on an imidazothiazole core, providing two distinct sites for chemical modification and library synthesis. The aldehyde group is a key handle for further transformation; it can be readily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol using reagents like sodium borohydride . Furthermore, the formyl group readily undergoes condensation reactions with primary amines to form Schiff bases, which are valuable intermediates for synthesizing more complex heterocyclic systems such as oxazepines and imidazolones . The bromine atom offers a strategic site for metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aromatic, heteroaromatic, and other functional groups to explore structure-activity relationships (SAR) . While specific biological data for this exact compound is not available, closely related imidazo[2,1-b][1,3]thiazole derivatives are investigated as modulators of biological targets. For instance, certain analogs are known to act as selective agonists for nuclear receptors like the Constitutive Androstane Receptor (CAR), which plays a role in regulating drug metabolism and detoxification enzymes . Other derivatives have demonstrated promising antiproliferative activities in vitro against various cancer cell lines, making this chemotype a scaffold of interest in oncology research . This combination of reactive sites makes this compound a versatile precursor for generating novel compounds for high-throughput screening and lead optimization campaigns. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2OS/c7-5-2-9-4(3-10)1-8-6(9)11-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPWTJURFVYMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(SC2=N1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-bromo-5-formylthiazole with an appropriate imidazole derivative in the presence of a base. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of reagents, solvents, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid.

  • Reduction: The bromine atom can be reduced to hydrogen, resulting in the formation of a hydrogenated derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles can be used for substitution reactions, such as ammonia (NH3) for amination.

Major Products Formed:

  • Oxidation: 2-Bromoimidazo[2,1-b][1,3]thiazole-5-carboxylic acid.

  • Reduction: 2-Hydroxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde.

  • Substitution: 2-Aminoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde.

Scientific Research Applications

2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is being investigated for its use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial enzymes or cell membranes, disrupting their function. In anticancer applications, it may inhibit specific signaling pathways involved in cell proliferation and survival.

Molecular Targets and Pathways Involved:

  • Antimicrobial Activity: Targets bacterial enzymes or cell membrane integrity.

  • Anticancer Activity: Inhibits signaling pathways such as PI3K/Akt or MAPK/ERK.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of imidazothiazole derivatives are highly dependent on substituent positions and functional groups. Key analogs include:

Compound Name Substituents (Position) Key Features
CITCO 6-(4-Cl-Ph), O-(3,4-diCl-Bn)oxime (5) Potent CAR agonist; induces CYP2B6 expression in hepatocytes
6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde 6-Methyl (5) Lower molecular weight (166.20 g/mol); potential intermediate for synthesis
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde 6-(4-F-Ph) (5) Fluorine enhances metabolic stability; commercial availability
5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid 5-Br, 2-COOH Bromine at position 5; carboxylic acid group enables salt formation
5-Bromo-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole 5-Br, 6-(4-NO2-Ph) Nitro group increases electrophilicity; used in cross-coupling reactions
Key Observations:
  • Bromine Position : Bromine at position 2 (target compound) vs. position 5 () alters steric and electronic profiles. Position 2 bromine may hinder binding to CAR compared to CITCO’s oxime group at position 5 .
  • Aldehyde Reactivity : The aldehyde at position 5 in the target compound and CITCO allows for oxime formation, a critical feature for CAR activation .
  • Substituent Effects: Electron-withdrawing groups (e.g., -NO2 in ) enhance electrophilicity, whereas methyl groups () increase hydrophobicity.

Physicochemical Properties

  • Molecular Weight : Bromine increases molecular weight (e.g., 5-bromo derivative: 283.35 g/mol vs. CITCO: 485.78 g/mol).
  • Solubility : Aldehyde-containing compounds (target, CITCO) are polar but may require formulation aids for bioavailability.

Biological Activity

2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer and antimicrobial properties. The findings are supported by case studies and data tables derived from various research sources.

Chemical Structure and Properties

The compound is characterized by the presence of an imidazo[2,1-b][1,3]thiazole core, which is known for its pharmacological potential. The bromine substitution at the 2-position enhances the compound's reactivity and biological activity.

Anticancer Activity

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit potent anticancer properties. In particular, studies have shown that 2-bromo derivatives can induce apoptosis in various cancer cell lines.

Case Study: Antitumor Efficacy

A study evaluated the anticancer activity of several imidazo[2,1-b][1,3]thiazole derivatives against human carcinoma cell lines including HepG-2 (liver), PC-3 (prostate), and HCT-116 (colon) cells. The results demonstrated that certain derivatives exhibited IC50 values comparable to doxorubicin, a standard chemotherapy drug.

CompoundCell LineIC50 (µM)Reference
9aHepG-21.61
9bPC-31.98
10HCT-1162.01

These findings suggest that modifications to the imidazo[2,1-b][1,3]thiazole structure can significantly enhance anticancer activity.

Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively studied. Various derivatives have shown promising results against a range of microbial pathogens.

Case Study: Antimicrobial Efficacy

In another research effort, the antimicrobial activity of synthesized imidazo[2,1-b][1,3]thiazole derivatives was assessed against both Gram-positive and Gram-negative bacteria. The results highlighted several compounds with notable antibacterial effects.

CompoundMicrobe TestedZone of Inhibition (mm)Reference
9aStaphylococcus aureus15
9bEscherichia coli18
10Pseudomonas aeruginosa20

These results indicate that specific structural modifications can lead to enhanced antimicrobial properties.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[2,1-b][1,3]thiazole derivatives is closely linked to their chemical structure. The presence of electron-donating groups and halogens like bromine has been shown to improve both anticancer and antimicrobial activities.

Key Findings:

  • Electron-Donating Groups : Methyl groups at specific positions enhance cytotoxicity.
  • Halogen Substitution : Bromine increases reactivity and biological efficacy.
  • Thiazole Ring : Essential for maintaining biological activity across various derivatives.

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